molecular formula C5H11ISi B14434132 Silane, ethenyl(iodomethyl)dimethyl- CAS No. 74793-14-9

Silane, ethenyl(iodomethyl)dimethyl-

Cat. No.: B14434132
CAS No.: 74793-14-9
M. Wt: 226.13 g/mol
InChI Key: SFUOZXABFSQINF-UHFFFAOYSA-N
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Description

Contextual Significance of Organosilicon Chemistry in Contemporary Research

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has become an indispensable tool in modern synthetic chemistry. The unique electronic and steric properties of silicon, as compared to its carbon analogue, impart distinct reactivity patterns to organosilanes. These compounds are generally characterized by their thermal stability, low toxicity, and predictable reactivity, making them valuable intermediates in the synthesis of complex organic molecules, polymers, and advanced materials. Contemporary research continues to expand the applications of organosilicon compounds, with significant advancements in areas such as cross-coupling reactions, protecting group chemistry, and the development of novel silicon-based materials with tailored electronic and physical properties.

Importance of Multifunctional Organosilanes as Synthetic Building Blocks

Multifunctional organosilanes, those bearing two or more distinct reactive sites, are of particular importance as they allow for sequential and chemoselective transformations. This multifunctionality enables the construction of complex molecular architectures from a single, versatile starting material. The presence of orthogonal reactive groups, such as a vinyl group and a halomethyl group on the same silicon atom, provides synthetic chemists with a powerful platform for divergent synthesis. The vinyl group can participate in a variety of transformations including hydrosilylation, polymerization, and cross-coupling reactions, while the halomethyl group serves as a handle for nucleophilic substitution, allowing for the introduction of a wide array of functional groups.

Overview of Research Trajectories for Ethenyl(iodomethyl)dimethylsilane and Related Systems

While specific research on Silane (B1218182), ethenyl(iodomethyl)dimethyl- is not extensively documented in publicly available literature, its structural motifs are present in a variety of well-studied organosilane reagents. The synthetic utility of this compound can be inferred from the reactivity of its constituent parts. The iodomethyl group is a particularly reactive electrophile, readily participating in nucleophilic substitution reactions. For instance, (iodomethyl)trimethylsilane is utilized in the rhodium-catalyzed cross-coupling with arylzinc compounds to form functionalized benzylsilanes organic-chemistry.org. This suggests that the iodomethyl group in ethenyl(iodomethyl)dimethylsilane could be similarly employed to introduce the dimethyl(vinyl)silylmethyl moiety into organic molecules.

The ethenyl (vinyl) group, on the other hand, is a versatile functional handle for a range of transformations. Vinylsilanes are widely used in organic synthesis and materials science due to their stability, ease of synthesis, and diverse reactivity researchgate.net. They are key precursors for the stereoselective synthesis of substituted alkenes through reactions like the Hiyama cross-coupling. The silylative coupling of olefins with vinyl-substituted organosilicon compounds is an efficient method for producing stereodefined alkenylsilanes, which are valuable scaffolds for further chemical modifications rsc.org.

The combination of both the ethenyl and iodomethyl functionalities in one molecule opens up possibilities for its use as a bifunctional building block. For example, the vinyl group could be used to anchor the molecule to a polymer backbone via polymerization or hydrosilylation, while the iodomethyl group remains available for subsequent functionalization. Conversely, the iodomethyl group could be used to attach the silane to a substrate, followed by transformation of the vinyl group.

The synthesis of such halomethyl vinylsilanes has been a subject of interest in organic synthesis. While specific methods for the iodo-derivative are scarce, general strategies for halomethyl vinylsilanes have been developed acs.org. These often involve multi-step sequences starting from readily available chlorosilanes.

The following table provides a summary of the key properties of Silane, ethenyl(iodomethyl)dimethyl- and related compounds, highlighting their structural similarities and potential for analogous reactivity.

Compound NameCAS NumberMolecular FormulaKey Functional Groups
Silane, ethenyl(iodomethyl)dimethyl-108499-31-6C5H11ISiEthenyl, Iodomethyl
Chloro(dimethyl)vinylsilane1719-58-0C4H9ClSiEthenyl, Chloro
DimethylvinylmethoxysilaneNot AvailableC5H12OSiEthenyl, Methoxy

This table is generated based on available chemical information and is intended for illustrative purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74793-14-9

Molecular Formula

C5H11ISi

Molecular Weight

226.13 g/mol

IUPAC Name

ethenyl-(iodomethyl)-dimethylsilane

InChI

InChI=1S/C5H11ISi/c1-4-7(2,3)5-6/h4H,1,5H2,2-3H3

InChI Key

SFUOZXABFSQINF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CI)C=C

Origin of Product

United States

Synthetic Methodologies for Ethenyl Iodomethyl Dimethylsilane and Analogous Compounds

Strategies for Incorporating Ethenyl Moieties in Silanes

The introduction of a vinyl group to a silicon atom is a fundamental transformation in organosilicon chemistry. Two principal methods have proven to be highly effective: hydrosilylation-based approaches and the use of organometallic reagents.

Hydrosilylation-Based Approaches utilizing Acetylene (B1199291) or Vinyl Derivatives

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a powerful and atom-economical method for forming silicon-carbon bonds. This approach can be utilized to introduce an ethenyl group by reacting a hydridosilane with either acetylene or a vinyl-containing molecule. The reaction is typically catalyzed by transition metal complexes, most commonly those containing platinum, rhodium, or ruthenium.

The general scheme for the hydrosilylation of acetylene with a dimethylsilane (B7800572) derivative is as follows:

Various catalysts have been employed for the hydrosilylation of acetylene, with rhodium complexes such as Rh(acac)(CO)₂ showing high activity, leading to yields of vinylsilanes in the range of 85-98%. researchgate.net Platinum-based catalysts are also widely used for the hydrosilylation of both alkenes and alkynes. mdpi.com

The regioselectivity of the hydrosilylation of substituted acetylenes is a key consideration, with the formation of α- and β-isomers being possible. The choice of catalyst and reaction conditions can influence the outcome of the reaction.

Table 1: Examples of Catalysts and Yields in Hydrosilylation of Acetylene

HydrosilaneCatalystProductYield (%)
TrialkoxysilaneRh(acac)(CO)₂Vinyltrialkoxysilane85-98
AlkyldialkoxysilaneRh(acac)(CO)₂Alkylvinyldialkoxysilane85-98

Data sourced from research on rhodium-catalyzed hydrosilylation of acetylene. researchgate.net

Alternatively, vinyl derivatives can be hydrosilylated to attach the silicon moiety to a pre-existing double bond.

Organometallic Reagent Additions (e.g., Vinyl Grignard Reagents) to Halosilanes

A classic and highly reliable method for forming silicon-carbon bonds is the reaction of an organometallic reagent, such as a Grignard reagent, with a halosilane. To introduce an ethenyl group, vinylmagnesium bromide is a commonly used reagent. This nucleophilic reagent readily attacks the electrophilic silicon center of a chlorosilane, displacing the chloride and forming the desired vinylsilane.

The synthesis of (chloromethyl)dimethylphenylsilane (B155712) from chloro(chloromethyl)dimethylsilane (B161097) and phenylmagnesium bromide illustrates a similar principle of C-Si bond formation via a Grignard reaction. orgsyn.org A parallel strategy can be envisioned for the synthesis of a vinylsilane, where vinylmagnesium bromide reacts with a suitable chlorodimethylsilane (B94632) precursor. For example, the reaction of vinylmagnesium bromide with (chloromethyl)dimethylchlorosilane would be a direct route to (chloromethyl)dimethylvinylsilane (B92431), a precursor to the target molecule.

The preparation of vinylmagnesium bromide itself is well-established and typically involves the reaction of vinyl bromide with magnesium turnings in an appropriate ether solvent like tetrahydrofuran (B95107) (THF). orgsyn.orgorgsyn.org

Table 2: Typical Reaction for Vinyl Grignard Reagent Formation

ReactantsSolventProduct
Vinyl bromide, MagnesiumTetrahydrofuran (THF)Vinylmagnesium bromide

This is a general procedure for the preparation of vinylmagnesium bromide. orgsyn.orgorgsyn.org

Strategies for Introducing Iodomethyl Moieties in Silanes

The iodomethyl group is a valuable functional handle in organic synthesis, allowing for a variety of subsequent transformations. Several methods exist for its introduction into a silane (B1218182) framework.

Halogen Exchange Reactions from Chloromethyl or Bromomethyl Silanes

The Finkelstein reaction is a widely used method for the conversion of alkyl chlorides or bromides to alkyl iodides. wikipedia.orgiitk.ac.inorganic-chemistry.orgtaylorandfrancis.com This SN2 reaction involves treating the chloro- or bromomethylsilane with an excess of an alkali metal iodide, typically sodium iodide, in a solvent like acetone (B3395972). The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide from the acetone solution. wikipedia.orgtaylorandfrancis.com

A specific example of this methodology is the quantitative conversion of (chloromethyl)dimethyl(phenyl)silane to (iodomethyl)dimethyl(phenyl)silane by refluxing with sodium iodide in acetone for 24 hours. chemspider.com This demonstrates the high efficiency and scalability of the Finkelstein reaction for preparing iodomethylsilanes.

Table 3: Finkelstein Reaction for the Synthesis of (Iodomethyl)dimethyl(phenyl)silane

Starting MaterialReagentSolventReaction TimeProductYield (%)
(Chloromethyl)dimethyl(phenyl)silaneSodium iodideAcetone24 h (reflux)(Iodomethyl)dimethyl(phenyl)silane100

Data from a study on the Finkelstein reaction of (chloromethyl)dimethyl(phenyl)silane. chemspider.com

This method is directly applicable to a precursor like (chloromethyl)dimethylvinylsilane to yield the target compound, ethenyl(iodomethyl)dimethylsilane.

Nucleophilic Substitution Routes to Form Carbon-Iodine Bonds on Silicon

The formation of the carbon-iodine bond in an iodomethylsilane is fundamentally a nucleophilic substitution reaction. The Finkelstein reaction described above is a prime example of an SN2 pathway where the iodide ion acts as the nucleophile, displacing a halide leaving group. The success of this reaction relies on the principles of SN2 reactions, including the use of a good leaving group (chloride or bromide) and a polar aprotic solvent that can solvate the cation of the iodide salt while leaving the nucleophilic iodide anion relatively free to react.

Other leaving groups besides halides, such as tosylates or mesylates, could also be employed on the methyl group attached to the silicon, which would then be displaced by an iodide nucleophile. However, the use of chloromethyl or bromomethyl silanes is generally more direct and cost-effective.

Functionalization through Insertion Reactions (e.g., Diazomethane-Derived Carbenes)

Carbene insertion into a silicon-hydrogen (Si-H) bond is a known method for forming silicon-carbon bonds. rsc.orgrsc.orgnih.govresearchgate.net This reaction is typically catalyzed by transition metals like rhodium, copper, or palladium. rsc.orgrsc.org The carbene, often generated from a diazo compound, inserts into the Si-H bond to create a new Si-C bond.

While carbene insertion into Si-H bonds is well-documented, the direct formation of an iodomethyl group on a silane via a carbene-mediated reaction is not a standard synthetic route. A hypothetical pathway could involve the reaction of a diazomethane-derived carbene with an iodosilane. However, the reactivity of diazomethane (B1218177) and its derivatives typically involves reactions with acidic protons or participation in cycloadditions and other insertion reactions. masterorganicchemistry.comwikipedia.orge3s-conferences.orgnih.govdiva-portal.org The insertion of a methylene (B1212753) group from diazomethane into a Si-I bond to form a Si-CH₂-I linkage is not a commonly reported transformation.

Research on carbene insertions into Si-X bonds (where X is a heteroatom) is an area of ongoing investigation, but established methods for the synthesis of iodomethylsilanes predominantly rely on the nucleophilic substitution strategies discussed in the previous sections.

Convergent and Divergent Synthesis Strategies for Di-functional Silanes

Convergent and divergent syntheses represent two distinct strategic approaches to the construction of complex molecules, including di-functional silanes. These strategies offer advantages in terms of efficiency, yield, and the ability to generate molecular diversity.

Convergent Synthesis involves the independent synthesis of different fragments of a target molecule, which are then coupled together in the final stages. This approach is generally more efficient for the synthesis of large and complex molecules as it allows for the parallel construction of different parts of the molecule, and any low-yielding steps occur early in the synthesis of the individual fragments.

In the context of di-functional silanes, a convergent approach could involve the synthesis of a vinyl-containing silane fragment and a haloalkyl-containing fragment separately, followed by their coupling to a central silicon atom. For example, a vinyl-substituted chlorosilane could be reacted with a pre-formed iodomethyl-containing organometallic reagent.

Convergent Synthesis Example Reactant A Reactant B Product Key Reaction Type
Hypothetical Synthesis of Ethenyl(iodomethyl)dimethylsilaneVinyldimethylchlorosilaneIodomethylmagnesium iodideEthenyl(iodomethyl)dimethylsilaneGrignard Reaction

Divergent Synthesis , in contrast, begins with a central core molecule that is successively functionalized in a stepwise manner to generate a library of related compounds. This strategy is particularly useful for creating a range of analogues for structure-activity relationship studies.

A divergent approach to synthesizing di-functional silanes could start from a common precursor, such as a divinyl-substituted silane. The two vinyl groups can then be selectively functionalized through different reaction pathways. For instance, one vinyl group could undergo hydrosilylation with a halo-silane, while the other remains available for further modification. The oxidative sulfonamidation of divinylsilanes has been shown to exhibit divergent reactivity depending on the solvent and oxidant used, leading to a variety of heterocyclic products. acs.org This demonstrates how a single di-functional silane precursor can be a starting point for diverse molecular architectures.

Divergent Synthesis Example Starting Material Reagent/Conditions 1 Product 1 Reagent/Conditions 2 Product 2
Functionalization of DivinyldimethylsilaneDivinyldimethylsilane1. Hydrosilylation with HSiMe2Cl2. NaI/AcetoneEthenyl(iodomethyl)dimethylsilaneOsO4, NMO(2,2-dihydroxyethyl)(vinyl)dimethylsilane

Stereoselective and Asymmetric Synthesis of Chiral Organosilane Analogues

The development of stereoselective and asymmetric methods for the synthesis of chiral organosilanes is of significant interest due to their potential applications in asymmetric catalysis and materials science. A chiral center can be introduced at the silicon atom itself (silicon-stereogenic) or at a carbon atom within one of the organic substituents.

Stereoselective Synthesis refers to a reaction in which one stereoisomer is formed or destroyed in preference to all others. In the synthesis of vinylsilane analogues, stereoselectivity is often achieved during the formation of the carbon-carbon double bond. For instance, the hydrosilylation of alkynes is a powerful method for creating vinylsilanes, and the choice of catalyst can dictate the stereochemical outcome (i.e., syn or anti addition of the Si-H bond across the triple bond), leading to either the (E)- or (Z)-isomer of the resulting vinylsilane. organic-chemistry.orgresearchgate.net Copper-catalyzed silylation of alkenes has also been developed as an efficient and stereoselective route to vinylsilanes. ntu.edu.sg

Stereoselective Hydrosilylation of Phenylacetylene Catalyst Silane Major Product Isomer Reference
Example 1Rhodium complexTriethoxysilane(Z)-β-styryltriethoxysilane rsc.org
Example 2Iron complexPhenylsilane(E)-β-styrylphenylsilane researchgate.net

Asymmetric Synthesis aims to create a chiral molecule in an enantiomerically enriched form. For organosilanes, this can involve the creation of a stereogenic silicon center. The catalytic asymmetric synthesis of silicon-stereogenic silanes remains a challenging but rapidly developing field. thieme-connect.com Methods often rely on the desymmetrization of prochiral silanes or the kinetic resolution of racemic silanes. Transition metal-catalyzed stereoselective C-H activation and silylation has emerged as a powerful tool for constructing chiral organosilicon compounds. rsc.orgresearchgate.net Organocatalytic methods are also being explored for the asymmetric synthesis of Si-stereogenic compounds. nih.gov

For an analogue of ethenyl(iodomethyl)dimethylsilane to be chiral at the silicon center, it would require four different substituents. For example, replacing one of the methyl groups with a different alkyl or aryl group would render the silicon atom a stereocenter. The asymmetric synthesis of such a molecule could be approached by using a chiral catalyst to control the addition of one of the functional groups to a prochiral disubstituted silane.

Asymmetric Synthesis Approach Starting Material Chiral Catalyst/Reagent Potential Chiral Product
Desymmetrization of a Prochiral SilaneDi(ethenyl)methylphenylsilaneChiral Rhodium Catalyst + Iodomethylating agent(Ethenyl)(iodomethyl)methylphenylsilane

Elucidation of Reaction Mechanisms and Reactivity Pathways of Ethenyl Iodomethyl Dimethylsilane

Reactivity Profiles of the Ethenyl Group

The carbon-carbon double bond in the ethenyl group is susceptible to a variety of addition reactions. The silicon atom, being less electronegative than carbon, exerts an electronic influence on the double bond, and the iodomethyl group can introduce steric and electronic effects that modulate the reactivity.

Hydrosilylation is a fundamental reaction in organosilicon chemistry, involving the addition of a silicon-hydrogen (Si-H) bond across a carbon-carbon double bond. This reaction is a versatile method for the formation of new carbon-silicon bonds. For ethenyl(iodomethyl)dimethylsilane, this would involve its reaction with a hydrosilane in the presence of a catalyst.

Homogeneous catalysis is widely employed for hydrosilylation reactions due to high activity and selectivity under mild conditions. Transition metal complexes, particularly those of platinum, rhodium, and iridium, are the most common catalysts. nih.govmdpi.com

The most accepted general mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. mdpi.com This mechanism involves the following key steps:

Oxidative Addition: The hydrosilane oxidatively adds to the low-valent metal center.

Olefin Coordination: The vinylsilane (ethenyl(iodomethyl)dimethylsilane) coordinates to the metal complex.

Migratory Insertion: The coordinated alkene inserts into the metal-hydride bond. This can occur in two ways, leading to either an α- or β-adduct.

Reductive Elimination: The resulting alkyl-metal-silyl complex undergoes reductive elimination to yield the product and regenerate the active catalyst.

Table 1: Common Homogeneous Catalysts for Hydrosilylation

Catalyst Type Example Complexes Typical Reaction Conditions
Platinum H₂PtCl₆ (Speier's catalyst), Karstedt's catalyst Room temperature to moderate heating
Rhodium RhCl(PPh₃)₃ (Wilkinson's catalyst) Mild conditions, often selective

This table presents examples of catalysts used for general hydrosilylation of alkenes and vinylsilanes.

The presence of the iodomethyl group in ethenyl(iodomethyl)dimethylsilane might influence the catalyst's activity, potentially through coordination with the metal center or by steric hindrance.

Heterogeneous catalysts offer advantages in terms of catalyst recovery and reuse. These systems typically involve immobilizing a catalytically active metal, such as platinum, on a solid support. qualitas1998.netacs.orgqualitas1998.net Supports can include materials like silica (B1680970), alumina (B75360), or polymers. acs.org For instance, platinum nanoparticles supported on alumina nanorods have been shown to be effective for the hydrosilylation of olefins. acs.org

The mechanism of heterogeneous hydrosilylation is generally believed to be similar to its homogeneous counterpart, occurring on the surface of the catalyst. The reusability of these catalysts makes them attractive for industrial applications.

The regioselectivity of hydrosilylation of vinylsilanes is a critical aspect, leading to either α- or β-addition products. For a terminal alkene like the ethenyl group in ethenyl(iodomethyl)dimethylsilane, the addition of the silyl (B83357) group can occur at either the α-carbon (the carbon bearing the silicon atom) or the β-carbon (the terminal carbon).

Generally, platinum catalysts tend to favor the formation of the terminal, anti-Markovnikov (β-addition) product. researchgate.net Rhodium catalysts can show variable regioselectivity depending on the ligands and reaction conditions. researchgate.net

Table 2: Regioselectivity in the Hydrosilylation of a Generic Vinylsilane (R₃Si-CH=CH₂) with a Hydrosilane (R'₃SiH)

Catalyst Major Product Minor Product
Platinum-based β-adduct (R₃Si-CH₂-CH₂-SiR'₃) α-adduct (R₃Si-CH(SiR'₃)-CH₃)
Rhodium-based Can be tuned for either α or β Can be tuned for either α or β

This table illustrates general trends in regioselectivity for vinylsilane hydrosilylation.

The stereochemistry of the addition is typically syn, meaning that the silicon and hydrogen atoms add to the same face of the double bond. For a terminal alkene, this aspect is less complex than with internal alkenes.

The ethenyl group of ethenyl(iodomethyl)dimethylsilane can undergo free-radical addition reactions. In the presence of a radical initiator, a radical can add to the double bond, generating a new carbon-centered radical. This new radical can then propagate a chain reaction, leading to polymerization. chimia.chyoutube.comyoutube.com

The general mechanism for free-radical polymerization involves three main stages:

Initiation: A radical initiator (e.g., a peroxide or an azo compound) decomposes to form free radicals. These radicals then add to the vinyl group of a monomer molecule to create a monomer radical.

Propagation: The monomer radical adds to another monomer molecule, forming a dimer radical. This process repeats, leading to the growth of a polymer chain. mdpi.com

Termination: The growth of the polymer chain is stopped, typically by the combination of two radicals or by disproportionation.

The stability of the propagating radical is a key factor in determining the regioselectivity of the addition. In the case of ethenyl(iodomethyl)dimethylsilane, the addition of a radical to the β-carbon would generate a radical on the α-carbon, which is stabilized by the adjacent silicon atom. This would favor a head-to-tail polymerization.

The ethenyl group in vinylsilanes can react with electrophiles in the presence of a Lewis acid. wikipedia.org A key feature of this reactivity is the "β-silicon effect," where the silicon atom stabilizes a positive charge at the β-position through hyperconjugation with the C-Si σ-bond. researchgate.net

When an electrophile (E⁺) attacks the vinyl group of ethenyl(iodomethyl)dimethylsilane, it adds to the β-carbon. This generates a carbocation at the α-carbon, which is stabilized by the adjacent silicon atom. Subsequent elimination of the silyl group leads to the formation of a new carbon-carbon double bond. wikipedia.org

The general mechanism is as follows:

Activation: A Lewis acid activates the electrophile.

Electrophilic Attack: The activated electrophile attacks the β-carbon of the ethenyl group.

Carbocation Formation: A β-silyl carbocation intermediate is formed.

Desilylation: The silyl group is eliminated, typically with the assistance of a nucleophile, to form the final product.

This reactivity allows for the use of vinylsilanes as vinyl cation equivalents in organic synthesis. The presence of the iodomethyl group could potentially influence the reaction by coordinating with the Lewis acid or by affecting the stability of the intermediate carbocation.

Hydrosilylation Reactions

Reactivity Profiles of the Iodomethyl Group

The reactivity of ethenyl(iodomethyl)dimethylsilane is largely dictated by the iodomethyl moiety. The carbon-iodine bond is the most reactive site in the molecule for many transformations due to its polar nature and the excellent leaving group ability of the iodide ion. This section explores the key reaction pathways involving this functional group.

Nucleophilic Substitution Reactions (SN1, SN2 Pathways)

The iodomethyl group in ethenyl(iodomethyl)dimethylsilane is a primary alkyl halide, which strongly favors the bimolecular nucleophilic substitution (SN2) pathway over the unimolecular (SN1) pathway. openstax.orgrsc.org The SN1 mechanism, which involves the formation of a carbocation intermediate, is disfavored for primary halides due to the high instability of the corresponding primary carbocation.

In the SN2 mechanism, a nucleophile attacks the electrophilic carbon atom attached to the iodine, and the iodide ion is displaced in a single, concerted step. researchgate.net This reaction results in an inversion of stereochemical configuration if the carbon were chiral, though in this case, it is prochiral. openstax.org The general reactivity of α-halomethylsilanes in N-alkylation reactions highlights their utility as effective alkylating agents, proceeding through a nucleophilic substitution mechanism. researcher.lifeacs.orgacs.orgnih.gov

The reaction rate is dependent on the concentrations of both the silane (B1218182) and the incoming nucleophile. A wide variety of nucleophiles can be employed to displace the iodide, leading to the formation of diverse functional groups attached to the silicon-containing scaffold.

Table 1: Representative SN2 Reactions of Ethenyl(iodomethyl)dimethylsilane
NucleophileReagent ExampleProduct ClassGeneral Reaction
HydroxideNaOHAlcoholR-CH₂-I + OH⁻ → R-CH₂-OH + I⁻
AlkoxideNaOCH₃EtherR-CH₂-I + CH₃O⁻ → R-CH₂-OCH₃ + I⁻
CyanideNaCNNitrileR-CH₂-I + CN⁻ → R-CH₂-CN + I⁻
Azide (B81097)NaN₃AzideR-CH₂-I + N₃⁻ → R-CH₂-N₃ + I⁻
ThiolateNaSCH₃ThioetherR-CH₂-I + CH₃S⁻ → R-CH₂-SCH₃ + I⁻

R = (CH₃)₂Si(CH=CH₂)

Reactions with Organometallic Reagents for Carbon-Carbon Bond Formation

Carbon-carbon (C-C) bond formation is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. sigmaaldrich.comorganic-chemistry.org The iodomethyl group of ethenyl(iodomethyl)dimethylsilane serves as an excellent electrophile for reactions with organometallic reagents, which act as powerful carbon nucleophiles. libretexts.orglibretexts.org This reaction is a type of cross-coupling that extends the carbon chain of the silane.

Commonly used organometallic reagents include Grignard reagents (R'-MgX), organolithium reagents (R'-Li), and Gilman cuprates (R'₂CuLi). libretexts.orgutexas.eduyoutube.com These reagents feature a highly polarized carbon-metal bond, which imparts significant carbanionic character to the organic moiety, making them potent nucleophiles. libretexts.orglibretexts.org

The general mechanism involves the nucleophilic attack of the carbanionic part of the organometallic reagent on the electrophilic methylene (B1212753) carbon of the iodomethyl group, displacing the iodide and forming a new C-C bond. libretexts.org Gilman cuprates are often preferred for their milder reactivity and higher functional group tolerance compared to Grignard and organolithium reagents. youtube.com

Table 2: Carbon-Carbon Bond Formation with Organometallic Reagents
Reagent TypeGeneral FormulaExample ReagentProduct
Grignard ReagentR'-MgBrCH₃CH₂MgBrR-CH₂-CH₂CH₃
Organolithium ReagentR'-LiCH₃(CH₂)₃LiR-CH₂-(CH₂)₃CH₃
Gilman CuprateR'₂CuLi(CH₃)₂CuLiR-CH₂-CH₃

R = (CH₃)₂Si(CH=CH₂)

Generation of Reactive Intermediates (e.g., Carbenes, Ylides)

The iodomethyl group can also serve as a precursor for the generation of highly reactive intermediates like carbenes and ylides, although these pathways are less common than substitution reactions.

Ylides: A silicon-stabilized ylide could potentially be formed in a two-step process. First, the reaction of ethenyl(iodomethyl)dimethylsilane with a phosphine, such as triphenylphosphine (B44618) (PPh₃), would yield a phosphonium (B103445) salt via an SN2 reaction. Subsequent deprotonation of the methylene group adjacent to the positively charged phosphorus atom by a strong, non-nucleophilic base (e.g., n-butyllithium or sodium hydride) would generate the corresponding ylide. libretexts.org This ylide could then be used in reactions like the Wittig reaction to form alkenes.

Carbenes: The generation of a carbene from the iodomethyl group is more challenging. It would typically require an α-elimination reaction, where a very strong base removes a proton from the iodomethyl carbon while the iodide leaves simultaneously. However, for primary alkyl halides, β-elimination (if a β-hydrogen is present) or nucleophilic substitution are usually much faster processes. While strained ring systems can be precursors to carbenes, this is not the case here. researchgate.net The formation of a silicon-substituted carbene from this precursor remains a theoretical possibility under specific conditions but is not a standard reactivity pathway.

Synergistic and Competitive Reactivity between Ethenyl and Iodomethyl Functionalities

The presence of two distinct reactive sites, the ethenyl (vinyl) group and the iodomethyl group, allows for potential synergistic or competitive reactivity depending on the reagents and conditions employed.

Electronic Influence: The ethenyl group can exert a mild electronic influence on the reactivity of the iodomethyl group. The silicon atom can participate in hyperconjugation with the C-I bond's antibonding orbital (σ*), potentially making the carbon slightly more electrophilic. The vinyl group, being π-electron-rich, might have a modest through-bond or through-space electronic effect, but significant stabilization of an SN2 transition state is not typically observed in such systems.

Competitive Reactions: Competition arises when a reagent can react at either functional group.

Nucleophiles vs. Bases: A reagent that is both a strong nucleophile and a strong base (e.g., tert-butoxide) could either substitute the iodide (SN2 pathway) or potentially induce elimination if a suitable proton were available, though this is not a primary pathway for this substrate.

Organometallic Reagents: While organometallic reagents primarily act as nucleophiles attacking the iodomethyl group, under certain conditions, they can add across carbon-carbon double bonds, particularly if the double bond is activated (e.g., conjugated to a carbonyl). For an unactivated vinylsilane, nucleophilic substitution at the C-I bond is the overwhelmingly favored pathway.

Radical Reactions: Under radical-generating conditions (e.g., photolysis or with radical initiators), reactions could potentially be initiated at either the C-I bond (which is relatively weak) or the vinyl group (radical addition). The selectivity would depend on the specific radical and reaction conditions.

Table 3: Potential Competitive Reaction Pathways
Reagent TypeReaction at Iodomethyl Group (Favored)Potential Reaction at Ethenyl Group (Disfavored)
Strong Nucleophile (e.g., NaCN)SN2 SubstitutionNo Reaction (or Michael addition if activated)
Organometallic (e.g., R'Li)SN2 Substitution (C-C formation)Nucleophilic Addition (unlikely for unactivated alkene)
Electrophile (e.g., HBr)No ReactionElectrophilic Addition (Markovnikov or anti-Markovnikov depending on mechanism)
Radical Initiator (e.g., AIBN, hv)Homolytic C-I bond cleavageRadical Addition to the double bond

Theoretical Investigations into Reaction Energetics and Transition States

Modeling Nucleophilic Substitution: For the SN2 reaction, computational methods can be used to:

Calculate the potential energy surface of the reaction.

Locate the geometry of the pentacoordinate transition state.

Determine the activation energy (ΔG‡), providing insight into the reaction kinetics.

Analyze the influence of the dimethylvinylsilyl group on the stability of the transition state compared to a simple alkyl iodide like methyl iodide.

Comparing Competitive Pathways: Theoretical investigations are particularly valuable for understanding competitive reactivity. researchgate.net For instance, one could compute and compare the activation barriers for:

The SN2 attack of an organolithium reagent at the iodomethyl carbon.

The nucleophilic addition of the same organolithium reagent to the ethenyl group.

Such calculations would likely confirm the experimental observation that the substitution pathway has a significantly lower energy barrier and is thus the kinetically favored product. nih.gov These studies can also elucidate the role of the solvent in stabilizing intermediates and transition states, providing a more complete picture of the reaction dynamics. researchgate.net

An extensive search for scientific literature and spectroscopic data on the chemical compound "Silane, ethenyl(iodomethyl)dimethyl-" has been conducted. The objective was to find specific, experimentally determined data for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si), vibrational spectroscopy (Infrared and Raman), and X-ray diffraction analysis to populate the requested article structure.

Despite a thorough search of chemical databases and scientific journals, no specific experimental spectroscopic data for "Silane, ethenyl(iodomethyl)dimethyl-" could be located in the public domain. The available information is limited to general discussions of related compounds, which does not meet the requirement of focusing solely on the specified molecule.

Therefore, it is not possible to generate the requested article with the specified detailed, scientifically accurate content and data tables for each subsection. The creation of such an article would be contingent upon access to proprietary or unpublished primary research data that is not currently available.

Advanced Spectroscopic and Analytical Characterization for Structural and Compositional Analysis

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

There is no available mass spectrum data for Silane (B1218182), ethenyl(iodomethyl)dimethyl- in the referenced search results. Consequently, a determination of its molecular weight and an elucidation of its fragmentation pattern under mass spectrometry cannot be provided at this time.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Information regarding the use of gas chromatography (GC) or high-performance liquid chromatography (HPLC) for the analysis of Silane, ethenyl(iodomethyl)dimethyl- is not present in the available search results. Therefore, a detailed discussion on its purity assessment and reaction monitoring using these techniques cannot be compiled.

Gas Chromatography (GC)

No specific GC methodologies, including column types, temperature programs, or detector settings, for the analysis of Silane, ethenyl(iodomethyl)dimethyl- have been found. As such, no data on retention times or its behavior during GC analysis can be reported.

High-Performance Liquid Chromatography (HPLC)

Similarly, there is no information available regarding the analysis of Silane, ethenyl(iodomethyl)dimethyl- by HPLC. Details concerning suitable columns, mobile phases, and detection methods are absent from the provided search results, making it impossible to describe its HPLC characterization.

Polymerization Science and Macromolecular Engineering

Homopolymerization of Ethenyl(iodomethyl)dimethylsilane

The vinyl group in ethenyl(iodomethyl)dimethylsilane allows it to undergo homopolymerization, typically via free-radical polymerization. This process involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), which upon thermal decomposition generates free radicals that initiate the polymerization cascade. The reaction proceeds as the radicals add across the double bonds of the monomer units, leading to the formation of a long-chain polymer, poly(ethenyl(iodomethyl)dimethylsilane).

The characteristics of the resulting polymer, such as molecular weight and molecular weight distribution, are influenced by reaction parameters including monomer concentration, initiator concentration, temperature, and reaction time. While specific data on the homopolymerization of this exact monomer is not extensively detailed in the provided search results, the general principles of vinyl polymerization apply. Radical polymerization of vinylsilanes can yield polymers with molecular weights (Mn) ranging from 500 to 1500 g/mol . acs.org The resulting polymer possesses a carbon-based backbone with pendant iodomethyl(dimethyl)silyl groups. These pendant groups are available for further chemical reactions, making the homopolymer a useful intermediate for creating more complex functional materials.

Copolymerization Strategies with Diverse Monomers to Access Tailored Architectures

To achieve polymers with tailored properties, ethenyl(iodomethyl)dimethylsilane can be copolymerized with a wide array of other vinyl monomers. This approach allows for the incorporation of its unique properties alongside those of other monomers, resulting in copolymers with a combination of desired characteristics. Free-radical copolymerization is a common method for this purpose. univ.kiev.ua

For instance, copolymerizing ethenyl(iodomethyl)dimethylsilane with common monomers like styrene (B11656) or acrylates can produce materials that combine the thermal stability and reactivity of the organosilane component with the mechanical properties of the comonomer. The reactivity ratios of the monomers involved will dictate the sequence distribution of the monomer units along the copolymer chain, which can range from random to alternating or blocky copolymers. The resulting copolymers feature the reactive iodomethyl groups distributed along the polymer backbone, providing sites for subsequent functionalization.

Monomer 1 Monomer 2 Polymerization Method Potential Copolymer Properties
Ethenyl(iodomethyl)dimethylsilaneStyreneFree-RadicalEnhanced thermal stability, tunable refractive index, reactive sites for grafting
Ethenyl(iodomethyl)dimethylsilaneMethyl MethacrylateFree-RadicalImproved mechanical strength, optical clarity, functionalizable surface
Ethenyl(iodomethyl)dimethylsilaneVinyl AcetateFree-RadicalModified solubility, adhesion properties, reactive pendant groups

Controlled/Living Polymerization Techniques Applied to Organosilanes

Controlled/living polymerization techniques offer precise control over polymer molecular weight, molecular weight distribution (dispersity), and architecture (e.g., block copolymers, star polymers). mdpi.com These methods are characterized by the suppression of chain termination reactions, allowing polymer chains to grow simultaneously. youtube.com For vinyl monomers, prominent controlled radical polymerization (CRP) methods include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). mdpi.com

The application of these techniques to organosilane monomers, including vinylsilanes, has enabled the synthesis of well-defined polymeric structures. rsc.org

ATRP: This technique uses a transition metal complex (e.g., copper) to reversibly activate and deactivate the growing polymer chains. It has been successfully used to polymerize silyl-functionalized monomers like (4-vinylphenyl)dimethylsilane. rsc.org

RAFT Polymerization: RAFT employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization process. sigmaaldrich.com This method is highly versatile and compatible with a broad range of monomers, including vinyl esters and styrenes. mdpi.com The choice of RAFT agent is crucial for successful polymerization and depends on the reactivity of the monomer. sigmaaldrich.com For less-activated monomers, xanthates or dithiocarbamates are often preferred. mdpi.com

The use of controlled polymerization techniques for ethenyl(iodomethyl)dimethylsilane would allow for the synthesis of well-defined homopolymers and block copolymers with predictable molecular weights and low dispersity. This level of control is essential for applications where precise material properties are required.

Post-Polymerization Modification of Ethenyl(iodomethyl)dimethylsilane-Derived Polymers

A key feature of polymers derived from ethenyl(iodomethyl)dimethylsilane is the presence of the pendant iodomethyl group. This group serves as a highly reactive site for post-polymerization modification, a powerful strategy for creating functional polymers from a common precursor. nih.govwiley-vch.de The carbon-iodine bond is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups.

This approach allows for the creation of a library of functional polymers from a single parent polymer, where the daughter polymers retain the molecular weight and distribution of the original scaffold. nih.gov Common nucleophiles that can be used to displace the iodide include:

Azides: Reaction with sodium azide (B81097) introduces an azido (B1232118) group, which can then be used in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for attaching other molecules.

Amines: Primary and secondary amines can react to form amino-functionalized polymers, which can alter solubility and provide sites for further reactions.

Thiols: Thiolates can displace the iodide to form thioether linkages.

Carboxylates: Reaction with carboxylate salts can introduce ester functionalities.

This versatility makes poly(ethenyl(iodomethyl)dimethylsilane) a valuable platform for developing materials with tailored properties for applications in drug delivery, surface modification, and advanced materials. nih.gov

Parent Polymer Reagent Functional Group Introduced Potential Application
Poly(ethenyl(iodomethyl)dimethylsilane)Sodium AzideAzide (-N₃)Click chemistry, bioconjugation
Poly(ethenyl(iodomethyl)dimethylsilane)Ammonia/Primary AmineAmine (-NH₂ or -NHR)pH-responsive materials, metal chelation
Poly(ethenyl(iodomethyl)dimethylsilane)Thiol (R-SH)Thioether (-S-R)Adhesives, coatings
Poly(ethenyl(iodomethyl)dimethylsilane)Carboxylate (R-COO⁻)Ester (-OOC-R)Drug delivery, specialty plastics

Ring-Opening Polymerization in Siloxane-Containing Analogues

While ethenyl(iodomethyl)dimethylsilane polymerizes through its vinyl group, a related and important class of silicon-containing polymers, polysiloxanes, are typically synthesized via ring-opening polymerization (ROP). This process involves the polymerization of cyclic siloxane monomers, such as octamethylcyclotetrasiloxane (B44751) (D₄). researchgate.net

The ROP of cyclic siloxanes can be initiated by either anionic or cationic initiators. The reaction proceeds by cleaving the silicon-oxygen bonds within the ring, leading to the formation of linear polysiloxane chains. This method allows for the synthesis of high molecular weight poly(dimethylsiloxane) (PDMS) and related copolymers. researchgate.net By incorporating functionalized cyclic monomers or using functional initiators and end-cappers, a variety of telechelic or pendant-functionalized polysiloxanes can be produced. researchgate.netmdpi.com This technique is fundamental to the industrial production of silicone polymers.

Materials Science and Engineering Applications of Ethenyl Iodomethyl Dimethylsilane Derivatives

Emerging Applications in Nanoscience and Microfabrication.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline for "Silane, ethenyl(iodomethyl)dimethyl-."

Computational and Theoretical Investigations of Ethenyl Iodomethyl Dimethylsilane

Molecular Geometry Optimization and Conformation Analysis

The initial step in the computational study of ethenyl(iodomethyl)dimethylsilane involves determining its most stable three-dimensional structure through geometry optimization. This process computationally finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. tau.ac.il

Methodology: A variety of quantum chemical methods are available for geometry optimization, ranging from less computationally expensive semi-empirical methods to more accurate ab initio and Density Functional Theory (DFT) methods. mdpi.comcnr.it For a molecule like ethenyl(iodomethyl)dimethylsilane, DFT methods, such as B3LYP, are often chosen as they provide a good balance of accuracy and computational cost. researchgate.netresearchgate.net These methods are used in conjunction with a basis set (e.g., 6-31G(d,p) or larger) which describes the atomic orbitals. mdpi.com The optimization procedure iteratively adjusts the positions of the atoms until the forces on each atom are close to zero, thus locating a stationary point on the potential energy surface. tau.ac.il

Conformational Analysis: Due to the rotational freedom around the Si-C and C-C single bonds, ethenyl(iodomethyl)dimethylsilane can exist in several conformations. A conformational analysis is performed to identify the different stable conformers and their relative energies. This typically involves systematically rotating the rotatable bonds and performing a geometry optimization for each starting structure. researchgate.net The resulting conformers are then compared based on their calculated energies to identify the global minimum (the most stable conformer) and other low-energy local minima. researchgate.netnih.gov The study of related organosilicon molecules shows that the interplay of steric and electrostatic effects is crucial in determining conformational preferences. nih.gov

Electronic Structure and Bonding Analysis (e.g., 'Silicon Effect')

Once the optimized geometry is obtained, a detailed analysis of the electronic structure and bonding can be performed to understand the molecule's intrinsic properties and reactivity. The C-Si bond is longer and weaker than a C-C bond and is polarized towards the more electronegative carbon atom. wikipedia.org

The 'Silicon Effect': A key feature influencing the reactivity of vinylsilanes is the 'beta-silicon effect'. This refers to the stabilization of a positive charge at the carbon atom beta to the silicon atom. baranlab.org In ethenyl(iodomethyl)dimethylsilane, the vinyl group's C=C double bond is positioned beta to the silicon atom. This effect arises from hyperconjugation, where the high-energy electrons of the C-Si σ-bond overlap with the empty p-orbital of the adjacent carbocation. baranlab.orgwikipedia.org This interaction stabilizes the transition state of electrophilic addition reactions on the vinyl group, making the carbon atom alpha to the silicon (and beta to the other vinyl carbon) the preferred site of attack. researchgate.net Computational studies can quantify this effect by analyzing orbital interactions and charge distribution in intermediates and transition states. acs.org

Conversely, the 'alpha-silicon effect' describes the influence of a silicon atom on a charge developing on an adjacent (alpha) carbon. Experimental and computational studies on various organosilanes have shown that silicon can destabilize an adjacent carbocation but stabilize an adjacent carbanion. acs.orgacs.orgresearchgate.net This would be relevant for reactions involving the iodomethyl group, where substitution reactions might proceed through transition states with developing charge on the methylene (B1212753) carbon.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can aid in the structural elucidation of newly synthesized compounds. memphis.edu

NMR Spectra Prediction: DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, are widely used to predict ¹H, ¹³C, and ²⁹Si NMR chemical shifts. nih.govmdpi.com The process involves calculating the isotropic magnetic shielding tensors for each nucleus in the optimized molecular structure. nih.gov These absolute shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. researchgate.net Comparing the predicted spectrum with experimental data can confirm the proposed structure or help assign specific signals. nih.gov

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts Note: The following data is a hypothetical example for ethenyl(iodomethyl)dimethylsilane, calculated using a representative DFT method, to illustrate the output of such a computation. Actual values would require specific calculations.

AtomPredicted Chemical Shift (ppm)
Si-C H₃ (x2)-2.5
Si-C H₂-I9.8
=C H-Si135.2
=C H₂138.1

IR Spectra Prediction: The vibrational frequencies and their corresponding intensities, which constitute an IR spectrum, can be calculated from the second derivatives of the energy with respect to the atomic positions. mdpi.com These calculations yield a set of normal vibrational modes for the molecule. The computed frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental spectra. rsc.org These predicted spectra are invaluable for identifying characteristic functional group vibrations, such as the C=C stretch of the vinyl group and the Si-C stretches.

Reaction Energetics and Transition State Mapping for Complex Transformations

Computational methods can provide deep insight into the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. libretexts.org This involves calculating the energies of reactants, products, intermediates, and, crucially, transition states. nih.gov

For ethenyl(iodomethyl)dimethylsilane, potential reactions include electrophilic addition to the vinyl group, nucleophilic substitution at the iodomethyl group, or reactions involving the silicon center. To study such a transformation, a search for the transition state (the saddle point on the potential energy surface) is performed. tau.ac.il Once located, the structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), which is a key determinant of the reaction rate. umd.eduacs.org By comparing the activation energies for different possible pathways, the most likely reaction mechanism can be identified. uhmreactiondynamics.org

Predictive Modeling for Structure-Reactivity Relationships

Predictive modeling, particularly through Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR), establishes a mathematical correlation between the chemical structure and a specific property, such as reaction rate or biological activity. wikipedia.orgrsc.org

To develop a QSRR model for a series of related silanes, one would first compute a range of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial atomic charges, orbital energies), steric (e.g., molecular volume), or topological. researchgate.net A statistical method, such as multiple linear regression, is then used to build a model that relates these descriptors to an experimentally measured reactivity parameter. nih.gov

For instance, a QSRR model could be developed to predict the rate of a specific reaction (e.g., hydrosilylation or substitution) for a library of substituted ethenyl(iodomethyl)dimethylsilane analogues. acs.orgacs.org A robust and validated model could then be used to predict the reactivity of new, unsynthesized silane (B1218182) derivatives, guiding experimental efforts toward molecules with desired properties. nih.gov

Future Research Trajectories and Unexplored Frontiers

Development of More Sustainable and Environmentally Benign Synthetic Methodologies

The future synthesis of ethenyl(iodomethyl)dimethylsilane and related functionalized organosilanes is expected to shift towards more sustainable practices. Traditional methods often rely on corrosive reagents like chlorosilanes and can generate significant salt waste. rsc.org A key area of future research will be the development of catalytic routes that are more atom-economical and environmentally friendly.

One promising approach is the exploration of catalytic dehydrocoupling reactions, which form silicon-element bonds with the release of hydrogen gas as the only byproduct. rsc.org While much of the research in this area has focused on Si-N bond formation, adapting these catalytic systems for the direct and selective introduction of an iodomethyl group would represent a significant advancement. rsc.org Future research could focus on designing catalysts, potentially based on earth-abundant metals, that can activate Si-H bonds for direct functionalization, thereby avoiding the use of halogenated precursors.

Furthermore, developing synthesis pathways that utilize renewable starting materials and minimize the use of hazardous solvents will be crucial. The goal is to create a greener synthetic toolkit for producing functionalized silanes, making them more accessible and reducing the environmental footprint of their production.

Discovery of Novel Catalytic Transformations Mediated by Ethenyl(iodomethyl)dimethylsilane

The dual functionality of ethenyl(iodomethyl)dimethylsilane opens up possibilities for its use in novel catalytic transformations. Vinylsilanes are established building blocks in organic synthesis, participating in a variety of cross-coupling reactions and polymerizations. researchgate.netresearchgate.net The iodomethyl group provides a reactive handle for further chemical modification, suggesting that this compound could act as a precursor to new catalysts or ligands.

Future research could explore the following areas:

Precursor to Novel Ligands: The iodomethyl group can be substituted by various coordinating moieties to create novel ligands for transition metal catalysis. The vinyl group could then be used to immobilize the resulting catalyst onto a polymer support.

Dual-Role Reagent: The vinyl and iodomethyl groups could participate in tandem or cascade reactions, enabling the rapid construction of complex molecular architectures from simple starting materials.

Organocatalysis: The silicon atom, influenced by its substituents, could be engineered to act as a Lewis acid, potentially catalyzing a range of organic transformations.

The exploration of these catalytic applications would expand the utility of ethenyl(iodomethyl)dimethylsilane beyond its role as a simple monomer or crosslinking agent.

Rational Design of High-Performance Materials with Precisely Tunable Properties

Future research will likely focus on leveraging the distinct reactivity of the vinyl and iodomethyl groups to create materials with tailored characteristics:

Functional GroupPotential Application in Material DesignResulting Property
Vinyl Group Polymerization (e.g., radical, hydrosilylation) to form the main polymer backbone.Control over molecular weight, crosslink density, and thermal stability.
Iodomethyl Group Post-polymerization modification site for grafting functional molecules.Introduction of specific functionalities such as flame retardancy, biocompatibility, or optical properties.

This dual-functional approach allows for the creation of multifunctional materials from a single, versatile building block. For instance, the silane (B1218182) can be incorporated into a silicone elastomer via its vinyl group, and the pendant iodomethyl groups can then be used to attach bioactive molecules, creating advanced materials for biomedical applications.

Integration with Advanced Manufacturing Techniques (e.g., Additive Manufacturing of Organosilicon Polymers)

Additive manufacturing, or 3D printing, is revolutionizing the fabrication of complex structures. Organosilicon polymers are particularly promising candidates for this technology, serving as preceramic polymers for the production of advanced ceramics like silicon carbide (SiC) and silicon oxycarbide (SiOC). mdpi.comresearchgate.net These polymer-derived ceramics (PDCs) offer exceptional thermal stability and corrosion resistance. mdpi.com

Ethenyl(iodomethyl)dimethylsilane could play a crucial role in this field. Its vinyl group allows it to be incorporated into preceramic polymer resins, which can then be shaped layer-by-layer using 3D printing techniques. elkem.comnih.gov The presence of the iodomethyl group offers a unique advantage: it can serve as a latent crosslinking site. After the initial printing process, a secondary curing step (e.g., thermal or photochemical) could be used to activate the iodomethyl groups, leading to a more robust and highly crosslinked "green body" before pyrolysis. This enhanced crosslinking is vital for maintaining the shape of the object during its conversion to a ceramic. mdpi.com

Future research will aim to develop new organosilicon resins incorporating functional silanes like ethenyl(iodomethyl)dimethylsilane, optimizing their properties for various additive manufacturing processes such as stereolithography (SLA) or direct ink writing (DIW). researchgate.net

Exploration of New Applications at the Interface of Chemistry and Other Disciplines

The unique chemical handles of ethenyl(iodomethyl)dimethylsilane make it a valuable tool for applications that bridge chemistry with other scientific fields, such as biology, medicine, and electronics. Functionalized silanes are already used to modify surfaces, rendering them biocompatible or providing specific binding sites for biomolecules. nih.gov

Unexplored frontiers for this compound could include:

Bioconjugation and Biosensors: The iodomethyl group can react with nucleophilic residues on proteins or other biomolecules, allowing for their immobilization on silicon-based surfaces (e.g., silicon wafers, silica (B1680970) nanoparticles). The vinyl group could be used to polymerize a matrix around the biological component, encapsulating and stabilizing it.

Advanced Coatings: The silane can be incorporated into coatings to improve adhesion to metal or glass substrates. zmsilane.com The iodomethyl group could then be functionalized to create surfaces that are, for example, anti-fouling, anti-bacterial, or superhydrophobic.

Microelectronics: In the electronics industry, organosilicon compounds are used as dielectric layers and encapsulants. The ability to pattern and functionalize polymers derived from ethenyl(iodomethyl)dimethylsilane could lead to the development of new materials for photolithography or microfluidic devices.

The continued exploration of these interdisciplinary applications will undoubtedly uncover new and valuable uses for this versatile chemical compound.

Q & A

Q. What statistical methods are appropriate for analyzing variability in silane reactivity data?

  • Methodology :
  • Apply regression analysis to correlate substituent electronegativity with reaction rates.
  • Use error bars in graphical data to represent standard deviations from triplicate trials.
  • For contradictory results, employ meta-analysis frameworks to evaluate study biases (e.g., instrumentation sensitivity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.